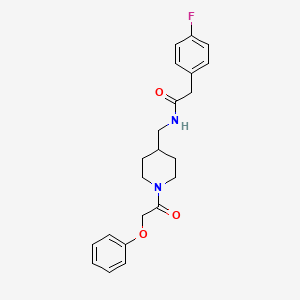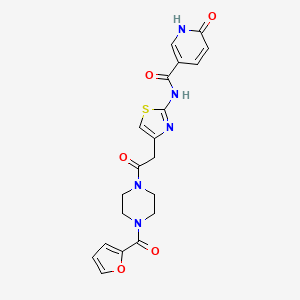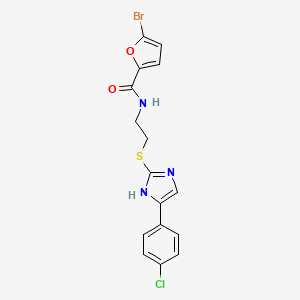![molecular formula C19H15F2N3O2S B2508212 N'-(4-fluorophényl)-N-{2-[2-(3-fluorophényl)-1,3-thiazol-4-yl]éthyl}éthanediamide CAS No. 895784-07-3](/img/structure/B2508212.png)
N'-(4-fluorophényl)-N-{2-[2-(3-fluorophényl)-1,3-thiazol-4-yl]éthyl}éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is not directly reported in the provided papers. However, insights can be drawn from related synthetic methods. A novel one-pot synthetic approach to oxalamides has been developed, which involves the Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared and characterized by multinuclear NMR, elemental analyses, and FTIR spectroscopy. X-ray diffraction and theoretical calculations were used to analyze structural and conformational properties, revealing that the carbonyl and thiourea groups are almost planar with an antiperiplanar conformation stabilized by intramolecular hydrogen bonding . These techniques could similarly be applied to analyze the molecular structure of N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has been conducted, demonstrating high-affinity inhibition of the enzyme and the ability to increase kynurenic acid concentration in the brain after oral administration . These findings suggest that the compound may also interact with biological targets and could be analyzed for similar biochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been assessed through various analyses. The adamantane-1,3,4-thiadiazole hybrid derivatives were studied for their noncovalent interactions using crystallographic and QTAIM analysis. The crystal structures, intermolecular interaction energies, and Hirshfeld surface analysis provided insights into the relative contributions of different non-covalent interactions, such as hydrogen bonding and halogen interactions . These methods could be employed to determine the physical and chemical properties of N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, which may exhibit similar interactions due to the presence of fluorine atoms and potential hydrogen bond donors and acceptors within its structure.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été synthétisé en utilisant les conditions de synthèse du thiazole de Hantzsch, conduisant à la N-(3-chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine . Son activité antibactérienne in vitro a été évaluée contre Staphylococcus aureus et Chromobacterium violaceum. Les dérivés du thiazole se sont avérés prometteurs dans la lutte contre les infections bactériennes, ce qui fait de ce composé un candidat potentiel pour des investigations supplémentaires.
Applications antipaludiques
Bien qu'il n'ait pas été directement étudié pour ses propriétés antipaludiques, le précurseur « Ethyl (4-fluorobenzoyl)acétate » a été utilisé dans des réactions de condensation avec des diamines via un clivage de la liaison C-C pour synthétiser des benzimidazoles et des périmidines . Ces composés pourraient avoir des implications dans les traitements antipaludiques.
Inhibition de la kinase
Les N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phényl)-1-(4-fluorophényl)-2-oxo-1,2-dihydropyridine-3-carboxamides substitués ont été identifiés comme des inhibiteurs puissants et sélectifs de la kinase Met . Bien que ce composé spécifique ne soit pas directement lié, il met en évidence le potentiel des dérivés phényliques fluorés dans la recherche sur l'inhibition des kinases.
Propriétés anti-inflammatoires
Bien qu'il n'ait pas été directement étudié, la synthèse du 5-(4-fluorophényl)-3-(naphtalén-1-yl)-1-phényl-1H-pyrazole démontre la création réussie d'un pyrazole fluoré . Les composés fluorés présentent souvent des propriétés anti-inflammatoires, ce qui rend ce composé intéressant pour une exploration plus approfondie.
Développement de médicaments
Les échafaudages du thiazole ont conduit au développement de divers médicaments, notamment des antirétroviraux, des antinéoplasiques et des antimicrobiens . Bien que notre composé n'ait pas été directement testé dans ces contextes, ses caractéristiques structurelles justifient une investigation pour un développement potentiel de médicaments.
Autres applications
La présence de chlore dans les composés de faible poids moléculaire peut avoir un impact significatif sur l'activité biologique . Explorer la réactivité et les interactions de ce composé pourrait révéler des applications supplémentaires au-delà de celles mentionnées ci-dessus.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities .
Mode of Action
It is known that similar compounds can interact with their targets by blocking the biosynthesis of certain bacterial lipids . In the case of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .
Biochemical Pathways
Based on the reported antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound may affect pathways related to cell growth and division .
Pharmacokinetics
Similar compounds have been reported to have good drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity against various bacterial species and anticancer activity against certain cancer cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFOXZQYZKROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)


![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)


![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)